Conformational Bias Regulation via Trifluorination: Comparative ¹H NMR and Computational Analysis
Systematic investigation of substituted azepanes demonstrated that fluorine substitution reduces conformational disorder compared to hydroxyl substitution, but multiple fluorinations do not produce additive control and can yield complex conformational outcomes [1]. While the study did not include 2-(3,4,5-trifluorophenyl)azepane specifically, class-level evidence establishes that 3,4,5-trifluorination produces a distinct conformational landscape relative to non-fluorinated, mono-fluorinated, and di-fluorinated 2-arylazepane analogs [1].
| Evidence Dimension | Conformational disorder reduction |
|---|---|
| Target Compound Data | Not directly quantified for 2-(3,4,5-trifluorophenyl)azepane; class-level inference based on trifluorinated azepane scaffold |
| Comparator Or Baseline | Non-fluorinated azepane (baseline conformational flexibility); mono- and di-fluorinated azepanes (intermediate effects); hydroxylated azepanes (less effective) |
| Quantified Difference | Fluorine substitution more effective than hydroxyl in reducing conformational disorder; trifluorination yields complex, non-additive conformational outcomes distinct from mono- and di-fluorination patterns |
| Conditions | ¹H NMR spectroscopy and computational modeling in chloroform; 25 °C to −60 °C (VT-NMR) |
Why This Matters
Conformational bias directly impacts target binding affinity and selectivity; users requiring specific conformational properties must select precisely fluorinated analogs rather than assuming interchangeability.
- [1] Patel AR, Hunter L, Bhadbhade MM, Liu F. Conformational Regulation of Substituted Azepanes through Mono-, Di-, and Trifluorination. European Journal of Organic Chemistry. 2014;2014(12):2584-2593. View Source
